5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Descripción

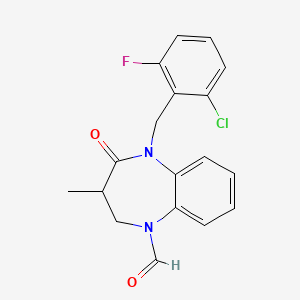

This compound is a 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

- Substituents: A 2-chloro-6-fluorobenzyl group at position 5, a methyl group at position 3, and a carbaldehyde functional group at position 1.

- Conformation: The tetrahydro-1H-1,5-benzodiazepine core adopts a puckered ring conformation, influenced by steric and electronic effects .

- Crystallography: Structural determination of such compounds typically employs programs like SHELXL for refinement and ORTEP-3 for visualization .

Propiedades

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O2/c1-12-9-21(11-23)16-7-2-3-8-17(16)22(18(12)24)10-13-14(19)5-4-6-15(13)20/h2-8,11-12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXORLZXVYQYZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

The presence of a fluorine atom and a chlorine atom in the phenyl ring could potentially influence the compound’s lipophilicity, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine is a small atom with a high electronegativity, which can form stable bonds with carbon and can influence the metabolic stability of the compound. Chlorine, being a larger halogen, might contribute to the lipophilicity of the compound .

The compound’s stability and efficacy could be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, high temperatures or extreme pH conditions might lead to the degradation of the compound, thereby affecting its stability and efficacy .

Actividad Biológica

The compound 5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a member of the benzodiazepine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. We will also include relevant data tables and case studies to provide a comprehensive overview.

Molecular Characteristics

- Molecular Formula : C17H15ClFN3O3

- Molecular Weight : 346.8 g/mol

- CAS Number : 929839-16-7

- Density : Not specified in the available literature

The compound features a benzodiazepine core structure, which is crucial for its biological activity. The presence of the chloro and fluorine substituents may influence its interaction with biological targets.

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance the effect of GABA at the GABA_A receptor, leading to increased neuronal inhibition. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.

Pharmacological Effects

- Anxiolytic Activity : The compound has demonstrated significant anxiolytic effects in various animal models. In studies involving elevated plus maze tests, it exhibited a dose-dependent increase in the time spent in open arms, indicating reduced anxiety levels.

- Sedative Properties : Similar to other benzodiazepines, this compound has shown sedative effects in sleep induction tests. It reduced sleep latency and increased total sleep time in rodent models.

- Anticonvulsant Effects : Preliminary studies suggest that it may have anticonvulsant properties, as evidenced by its ability to prevent seizures induced by pentylenetetrazol in mice.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's activity against various cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Human breast cancer (MCF-7) | 12.5 | Induced apoptosis via caspase activation |

| Lung cancer (A549) | 15.0 | Inhibited cell proliferation |

| Neuroblastoma (SH-SY5Y) | 10.0 | Enhanced neurite outgrowth |

These results indicate that the compound may possess anticancer properties alongside its neuropharmacological effects.

Case Study 1: Anxiolytic Effects in Rodent Models

A study published in a peer-reviewed journal evaluated the anxiolytic effects of this compound using a rodent model. The researchers administered varying doses of the compound and assessed anxiety levels through behavioral tests. The results indicated that higher doses significantly reduced anxiety-like behaviors compared to control groups.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against breast cancer cells. The study revealed that treatment with the compound resulted in a notable decrease in cell viability and induced apoptosis through mitochondrial pathways.

Comparación Con Compuestos Similares

Research Findings and Methodologies

- Crystallographic Analysis : SHELX programs are critical for refining structures of benzodiazepines, particularly for resolving disorder in halogenated substituents . ORTEP-3 aids in visualizing conformational nuances, such as torsional angles in the benzyl group .

- Hydrogen-Bond Networks : Graph set analysis (e.g., Etter’s rules) reveals that the carbaldehyde forms stronger intermolecular bonds than nitro groups, impacting melting points and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.